molecular formula C7H14N2O4S B532657 (S)-S-(2-Amino-2-carboxyethyl)-D-homocysteine CAS No. 30651-43-5

(S)-S-(2-Amino-2-carboxyethyl)-D-homocysteine

Cat. No.: B532657
CAS No.: 30651-43-5
M. Wt: 222.26 g/mol
InChI Key: ILRYLPWNYFXEMH-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Cystathionine belongs to the class of organic compounds known as l-cysteine-s-conjugates. L-cysteine-S-conjugates are compounds containing L-cysteine where the thio-group is conjugated. L-Cystathionine exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). L-Cystathionine has been found throughout most human tissues, and has also been primarily detected in feces, urine, blood, and cerebrospinal fluid. Within the cell, L-cystathionine is primarily located in the cytoplasm. L-Cystathionine exists in all eukaryotes, ranging from yeast to humans. L-Cystathionine participates in a number of enzymatic reactions. In particular, L-Cystathionine can be biosynthesized from L-serine and homocysteine through its interaction with the enzyme cystathionine beta-synthase. Furthermore, L-Cystathionine can be converted into L-cysteine and 2-ketobutyric acid through its interaction with the enzyme cystathionine gamma-lyase. Furthermore, L-Cystathionine can be converted into L-cysteine and 2-ketobutyric acid;  which is catalyzed by the enzyme cystathionine gamma-lyase. Finally, L-Cystathionine can be biosynthesized from L-homoserine and L-serine through the action of the enzyme cystathionine beta-synthase. In humans, L-cystathionine is involved in the homocysteine degradation pathway, the glycine and serine metabolism pathway, and the methionine metabolism pathway. L-Cystathionine is also involved in several metabolic disorders, some of which include the sarcosinemia pathway, dihydropyrimidine dehydrogenase deficiency (DHPD), the hyperglycinemia, non-ketotic pathway, and the NON ketotic hyperglycinemia pathway. L-Cystathionine has been found to be associated with several diseases known as autism and alzheimer's disease;  l-cystathionine has also been linked to the inborn metabolic disorders including cystathioninuria.
L-cystathionine is a modified amino acid generated by enzymic means from L-homocysteine and L-serine. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a tautomer of a L-cystathionine dizwitterion.
Sulfur-containing amino acid formed as an intermediate in the conversion of METHIONINE to CYSTEINE.

Properties

CAS No.

30651-43-5

Molecular Formula

C7H14N2O4S

Molecular Weight

222.26 g/mol

IUPAC Name

(2R)-2-amino-4-[(2S)-2-amino-2-carboxyethyl]sulfanylbutanoic acid

InChI

InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5-/m1/s1

InChI Key

ILRYLPWNYFXEMH-RFZPGFLSSA-N

Isomeric SMILES

C(CSC[C@@H](C(=O)[O-])[NH3+])[C@@H](C(=O)[O-])[NH3+]

SMILES

C(CSCC(C(=O)O)N)C(C(=O)O)N

Canonical SMILES

C(CSCC(C(=O)[O-])[NH3+])C(C(=O)[O-])[NH3+]

Appearance

Solid powder

melting_point

312°C

30651-43-5

physical_description

Solid

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L-Cystathionine;  L-(+)-Cystathionine;  Cystathionine, L-;  EINECS 200-295-8; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-S-(2-Amino-2-carboxyethyl)-D-homocysteine
Reactant of Route 2
Reactant of Route 2
(S)-S-(2-Amino-2-carboxyethyl)-D-homocysteine
Reactant of Route 3
Reactant of Route 3
(S)-S-(2-Amino-2-carboxyethyl)-D-homocysteine
Reactant of Route 4
(S)-S-(2-Amino-2-carboxyethyl)-D-homocysteine
Reactant of Route 5
(S)-S-(2-Amino-2-carboxyethyl)-D-homocysteine
Reactant of Route 6
Reactant of Route 6
(S)-S-(2-Amino-2-carboxyethyl)-D-homocysteine

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